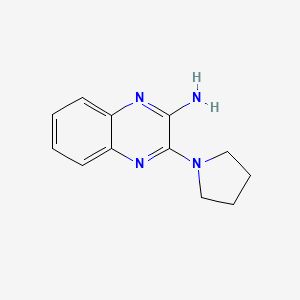

3-Pyrrolidin-1-ylquinoxalin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-11-12(16-7-3-4-8-16)15-10-6-2-1-5-9(10)14-11/h1-2,5-6H,3-4,7-8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWDIFFPFOZSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365880 | |

| Record name | 3-pyrrolidin-1-ylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-27-8 | |

| Record name | 3-(1-Pyrrolidinyl)-2-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrrolidin-1-ylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-1-yl)quinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Biological Activities and Identification of Molecular Targets

Enzymatic Inhibition and Modulation

The capacity of 3-Pyrrolidin-1-ylquinoxalin-2-amine to inhibit or modulate various enzymes has not been extensively characterized in publicly available scientific literature. The following sections explore its potential interactions based on the activity of related compounds.

Beta-Secretase (BACE1) Inhibition

There is no direct scientific evidence to confirm that this compound acts as an inhibitor of beta-secretase (BACE1). BACE1 is a key enzyme in the pathway that produces amyloid-β peptides. nih.govresearchgate.net While the development of small molecule BACE1 inhibitors has been a significant area of research for Alzheimer's disease, with many compounds progressing to clinical trials, a specific role for this compound in this context has not been documented. researchgate.net

Methionine Adenosyltransferase 1 (MTH1) Interaction and Activity

Currently, there is no published research that establishes an interaction between this compound and the enzyme Methionine Adenosyltransferase 1 (MTH1), also known as MutT homolog 1. MTH1 is an enzyme that plays a role in sanitizing the nucleotide pool by removing oxidized bases, thereby preventing their incorporation into DNA.

Involvement in DNA Repair and Oxidative Stress Response Pathways

MTH1 is a key player in preventing DNA damage by hydrolyzing oxidized deoxyribonucleoside triphosphates. The inhibition of MTH1 is being explored as a therapeutic strategy in cancer, as cancer cells often have high levels of reactive oxygen species (ROS) and are more dependent on MTH1 for survival. Some quinoxaline (B1680401) derivatives, such as 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-di-N-oxide, have been shown to cause DNA damage under hypoxic conditions through reductive activation. However, without direct evidence of MTH1 interaction, the involvement of this compound in these specific DNA repair and oxidative stress pathways remains speculative.

Kinase Inhibition Profiles

A detailed kinase inhibition profile for this compound is not available in the current scientific literature. The quinoxaline and quinoline (B57606) scaffolds are present in some known kinase inhibitors. For instance, certain 2,3,4-trisubstituted quinoline derivatives have been identified as potent and selective PI3Kδ inhibitors. Additionally, libraries of fragments based on a 3-aminopyridin-2-one core, which shares some structural features with the compound , have been screened against kinase panels to identify inhibitors of targets like Aurora kinases. sapub.org However, these findings cannot be directly extrapolated to this compound.

Phosphodiesterase 10 (PDE10) Inhibition (Potential Area)

The potential for this compound to act as a Phosphodiesterase 10 (PDE10) inhibitor is an area of interest based on the activities of related compounds. PDE10A is highly expressed in the medium spiny neurons of the striatum and is a target for the treatment of disorders like schizophrenia and Huntington's disease. Research has shown that derivatives of quinoxaline can be potent and selective PDE10A inhibitors. For example, a compound with a quinoxaline core linked to a pyrrolidinyl-pyrimidine moiety has been identified as a highly selective PDE10A inhibitor. This suggests that the quinoxaline scaffold is amenable to binding in the active site of PDE10A.

Table of PDE10A Inhibitory Activity for a Related Quinoxaline Derivative

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride | PDE10A | Data not specified, but noted as having strong inhibitory activity |

While this indicates the potential of the quinoxaline class, specific studies are required to determine if this compound itself possesses any PDE10 inhibitory activity.

Receptor Tyrosine Kinase (Type III) Inhibition (Potential Area)

While direct inhibitory studies on this compound against Type III Receptor Tyrosine Kinases (RTKs) are not extensively detailed, the foundational quinoxaline structure is a known quantity in kinase inhibitor design. nih.gov The design of novel quinoxaline-based derivatives has been successfully guided by the X-ray crystal structures of kinases in complex with inhibitors. nih.gov For instance, researchers have developed potent quinoxaline-containing inhibitors targeting the EphA3 tyrosine kinase, a member of the largest RTK family. nih.gov These efforts have produced compounds with high efficacy in controlling tumor size in preclinical models. nih.gov The pyrrolo[3,2-b]quinoxaline scaffold, a related structure, has been shown to occupy the ATP binding site of kinases, with specific substitutions allowing it to fit into the hydrophobic pocket characteristic of an inactive (DFG-out) kinase conformation. nih.gov This established success underscores the potential of quinoxaline derivatives, including this compound, as a promising scaffold for the development of novel RTK inhibitors.

Receptor Ligand Binding and Modulation

The compound and its analogues have been investigated for their ability to bind to and modulate G-protein coupled receptors, particularly the adenosine (B11128) receptors.

The Adenosine A2A receptor (A2AR) is a well-established drug target for a wide range of diseases. researchgate.net The interaction between ligands and this receptor is a critical area of study for developing new therapeutics.

The binding of ligands to the A2AR typically occurs at the orthosteric site, nestled within the receptor's transmembrane helices. researchgate.net Computational and experimental studies have elucidated key interactions that stabilize this binding. Molecular docking simulations of various ligands with A2AR have identified specific amino acid residues that are crucial for interaction. For example, hydrogen bonds may form with residues such as Ile66, while π-π stacking interactions with the benzene (B151609) ring of Phe168 can also occur. nih.gov The stability of these ligand-receptor complexes is a key determinant of their inhibitory potential. nih.gov

Beyond direct binding at the orthosteric site, allosteric modulation presents an alternative therapeutic strategy. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand's binding site, offering a more nuanced way to control receptor activity. nih.gov This approach is advantageous because allosteric modulators only exert their effects in the presence of the natural ligand (like adenosine), which could lead to fewer side effects and a greater degree of safety. nih.gov While allosteric modulators have been described for A1 and A2A receptors, the development of such molecules for the A3 subtype has also been a focus of research. nih.gov For the A2A receptor specifically, allosteric modulation could provide a mechanism to fine-tune physiological responses, making it a promising avenue for drug discovery. nih.gov

Adenosine A2A Receptor (A2AR) Interactions

Anti-Parasitic Activity and Targets

Analogues of this compound have demonstrated notable activity against pathogenic parasites, highlighting a significant therapeutic potential in the realm of infectious diseases.

Leishmaniasis, a disease caused by Leishmania parasites, poses a significant global health challenge. nih.gov A novel strategy to combat this parasite involves disrupting essential protein-protein interactions. One such critical interaction is between peroxin 5 (PEX5) and peroxisomal targeting signal 1 (PTS1), which is vital for the survival of kinetoplastid parasites like Leishmania. nih.govresearchgate.net

In a high-throughput screening campaign utilizing a fluorescence polarization-based assay, a library of over 51,000 compounds was tested to find inhibitors of the Leishmania donovani PEX5 (LdPEX5)-PTS1 interaction. researchgate.netnih.gov This screening identified several promising hits, including two compounds, designated P10 and P16, which share the N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzamide scaffold. nih.gov These analogues demonstrated significant inhibition of the LdPEX5-PTS1 interaction. nih.gov Subsequent in silico docking studies suggest that these inhibitors bind to LdPEX5 and interact with amino acids that are also critical for binding the native PTS1 peptide. nih.gov These findings establish the N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzamide structure as a valid scaffold for developing new anti-parasitic agents that target this essential pathway. nih.govnih.gov

| Compound ID | Scaffold | Target | IC50 (µM) |

| P10 | N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzamide | LdPEX5-PTS1 Interaction | ~16 nih.gov |

| P16 | N-(3-pyrrolidin-1-ylquinoxalin-2-yl)benzamide | LdPEX5-PTS1 Interaction | ~16 nih.gov |

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the activity of the chemical compound this compound against Trypanosoma brucei.

Therefore, it is not possible to provide an article section on the "" for this compound in the context of Trypanosoma brucei, as per the specified outline. There are no research findings, data tables, or identified molecular targets to report for this specific chemical entity.

Mechanistic Studies of Ligand Target Interactions

Elucidation of Binding Modes and Interactions

Without experimental data such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a target, or computational modeling studies like molecular docking, the precise binding mode of 3-Pyrrolidin-1-ylquinoxalin-2-amine remains speculative. The following subsections describe common interaction types that are yet to be characterized for this specific molecule.

The 2-amino group and the nitrogen atoms within the quinoxaline (B1680401) ring system, as well as the nitrogen of the pyrrolidine (B122466) moiety, represent potential hydrogen bond donors and acceptors. The formation of specific hydrogen bond networks with amino acid residues in a target's binding pocket is a critical determinant of binding affinity and selectivity. However, no studies have been identified that map these potential interactions for this compound.

The aromatic quinoxaline ring system provides a clear potential for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding site. These interactions can be a significant factor in the orientation and affinity of a ligand. To date, no research has been published confirming or detailing such interactions for this compound.

Conformational Dynamics of Ligand-Receptor Complexes

The study of the conformational dynamics of a ligand-receptor complex provides insight into the structural changes that occur upon binding and are essential for biological function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy or computational molecular dynamics simulations are often employed for this purpose. There are currently no available studies that describe the conformational dynamics of a complex involving this compound.

Modulation of Downstream Signaling Pathways

Understanding how a compound modulates downstream signaling pathways is key to deciphering its cellular mechanism of action. This typically involves cell-based assays that measure changes in the activity of specific signaling proteins or the expression of target genes. As the biological target of this compound has not been publicly disclosed or characterized, there is no information on its effects on any downstream signaling pathways.

Structure Activity Relationship Sar Studies

Impact of Pyrrolidine (B122466) Moiety Substitution and Position

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in many biologically active compounds and plays a significant role in their pharmacological profiles. wikipedia.org In the context of 3-pyrrolidin-1-ylquinoxalin-2-amine, the substitution pattern on the pyrrolidine ring is anticipated to have a profound impact on the molecule's interaction with its biological targets. While specific SAR studies detailing substitutions on the pyrrolidine ring of this exact quinoxaline (B1680401) scaffold are not extensively documented in publicly available research, general principles from related structures suggest that modifications can influence potency and selectivity. For instance, in other heterocyclic systems, the introduction of substituents on the pyrrolidine ring can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins.

A study on a series of 3-(pyrrolidin-1-yl)quinoxaline derivatives focused on substitutions at the C2 position of the quinoxaline core, providing indirect insight into the importance of the pyrrolidine moiety. researchgate.net The consistent presence of the 3-pyrrolidinyl group across this series underscores its foundational role in establishing the baseline activity of these compounds.

Role of the Quinoxaline Core Modifications

The quinoxaline core is a key pharmacophore, and its modification is a common strategy to modulate the biological activity of this class of compounds. Research has shown that substitutions on the quinoxaline ring system can significantly affect the electronic and hydrophobic properties of the entire molecule. Current time information in Bangalore, IN.

In a study of quinoxaline derivatives, it was observed that the nature and size of the substituents on the quinoxaline moiety were critical determinants of their anticancer activity and selectivity. Current time information in Bangalore, IN. For example, the introduction of different groups at various positions of the quinoxaline ring led to a range of cytotoxic activities against cancer cell lines.

A series of symmetrically and asymmetrically disubstituted quinoxalines were synthesized and evaluated for their antimicrobial activity. mdpi.com The findings indicated that symmetrical substitutions at the 2- and 3-positions of the quinoxaline ring resulted in the most significant antibacterial activity. mdpi.com Conversely, asymmetrically substituted quinoxalines showed reduced antibacterial efficacy. mdpi.com This highlights the importance of the substitution pattern on the quinoxaline core for specific biological activities.

Influence of Amine Functionality

The amine functionality at the 2-position of the quinoxaline core is a critical feature of this compound. This group can participate in hydrogen bonding interactions with biological targets, which is often a key determinant of binding affinity.

Comparative SAR with Other Quinoxaline Derivatives

The SAR of this compound can be further understood by comparing it with other quinoxaline derivatives. For instance, a study on trisubstituted quinoxaline derivatives revealed that the presence of 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2- and/or 3-positions was associated with good to moderate antibacterial activity. mdpi.com In contrast, the incorporation of piperidino or morpholino groups at these positions led to a reduction in antibacterial potency. mdpi.com This comparison underscores the specific role of the pyrrolidine moiety in conferring a distinct activity profile compared to other cyclic amines.

Another study on quinoxaline-based PARP-1 inhibitors demonstrated that direct conjugation of a 3,5-dimethylpyrazole (B48361) ring to the quinoxaline core resulted in high inhibitory activity. biosynth.com This highlights that different heterocyclic substitutions on the quinoxaline scaffold can lead to diverse biological activities targeting different enzymes.

Rational Design of Enhanced Affinities and Selectivities

The rational design of quinoxaline derivatives with enhanced affinities and selectivities is an active area of research, leveraging computational and synthetic approaches. In silico docking studies have been employed to predict the binding modes of quinoxaline derivatives within the active sites of their target proteins, providing a basis for designing modifications that can improve binding. Current time information in Bangalore, IN.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the interaction between a ligand, such as 3-Pyrrolidin-1-ylquinoxalin-2-amine, and a protein's binding site.

Prediction of Ligand-Binding Poses

The prediction of ligand-binding poses is a fundamental aspect of molecular docking. This process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's active site. The goal is to identify the most plausible binding mode, which is often the one with the lowest energy. For this compound, this would involve exploring the rotational freedom of the pyrrolidine (B122466) ring and the amine group relative to the quinoxaline (B1680401) core to find the optimal fit within a given protein target. The resulting pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Scoring Functions and Binding Energy Calculations

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding energy, often expressed in kcal/mol, is a quantitative measure of this affinity. Various scoring functions exist, ranging from force-field-based to knowledge-based and empirical methods. In the case of this compound, a scoring function would be used to rank different binding poses and to compare its potential binding affinity to that of other ligands for a specific target.

| Computational Technique | Application to this compound | Key Parameters |

| Molecular Docking | Prediction of binding mode and affinity to a target protein. | Binding Pose, Scoring Function Value, Binding Energy (kcal/mol) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique allows for the study of the flexibility of both the ligand and the protein, as well as the stability of the ligand-protein complex.

Investigation of Conformational Changes

MD simulations can be employed to investigate the conformational changes that may occur in both this compound and its target protein upon binding. These simulations can reveal how the ligand adapts its shape to fit into the binding site and how the protein may alter its conformation to accommodate the ligand. Understanding these dynamic changes is crucial for a comprehensive understanding of the binding mechanism.

Analysis of Metastable Intermediates

| Simulation Method | Focus of Investigation | Information Gained |

| Molecular Dynamics | Dynamic behavior of the ligand-protein complex. | Conformational flexibility, stability of interactions, presence of intermediate states. |

Homology Modeling for Target Protein Structures

In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. If this compound were to be studied against a protein with an unknown structure, homology modeling would be the first step to creating a reliable model of the target's binding site for subsequent docking and molecular dynamics studies. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic effects. These models help in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.

Electronic and Steric Parameter Correlation

The biological activity of quinoxaline derivatives is often correlated with their electronic and steric properties. researchgate.netnih.gov Electronic parameters describe the distribution of electrons in a molecule, influencing its ability to interact with biological targets through forces like hydrogen bonds and electrostatic interactions. sips.org.in Steric parameters relate to the size and shape of the molecule, which determine its ability to fit into a receptor's binding site. sips.org.in

Several QSAR studies on quinoxaline derivatives have highlighted the significance of electronic descriptors. For instance, 3D-QSAR models developed for certain quinoxaline derivatives have shown that electrostatic fields are crucial for their biological activity. researchgate.netniscpr.res.in These studies often indicate that regions requiring specific electronic characteristics (e.g., electron-donating or electron-withdrawing) are critical for potent inhibition of a particular biological target. niscpr.res.in For example, in some antimalarial quinoxaline derivatives, the presence of electron-withdrawing groups at specific positions of an aryl substituent was found to be favorable for activity, whereas in other regions, electron-donating groups were advantageous. niscpr.res.in

The interplay between electronic and steric effects is crucial. The size and shape of the pyrrolidine substituent can influence the electronic communication between the substituent and the quinoxaline core. To illustrate the correlation of these parameters with biological activity, a hypothetical QSAR study on a series of 3-substituted quinoxalin-2-amine (B120755) analogs is presented below. The table includes electronic parameters such as the Hammett constant (σ), which quantifies the electron-donating or -withdrawing nature of a substituent, and steric parameters like molar refractivity (MR).

| Substituent (R) at C3 | Hammett Constant (σ) | Molar Refractivity (MR) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| Pyrrolidin-1-yl | -0.83 | 19.62 | 0.5 |

| Piperidin-1-yl | -0.79 | 24.27 | 1.2 |

| Morpholin-4-yl | -0.67 | 22.03 | 2.5 |

| Azepan-1-yl | -0.85 | 28.92 | 0.8 |

| 4-Methylpiperazin-1-yl | -0.83 | 29.51 | 1.8 |

This table presents hypothetical data for illustrative purposes and is based on general QSAR principles observed in related heterocyclic compounds.

In this hypothetical dataset, a trend can be observed where both electronic and steric factors influence the biological activity. While a more negative Hammett constant (stronger electron-donating character) appears to be generally favorable, the steric bulk (Molar Refractivity) also plays a significant role. The optimal activity is seen with the pyrrolidin-1-yl group, suggesting a specific balance of electronic and steric properties is required for potent biological action.

Ultimately, the development of a robust QSAR model for this compound and its derivatives would require the synthesis and biological evaluation of a diverse set of analogs, followed by the calculation of a wide range of electronic and steric descriptors and the application of statistical methods to derive a predictive model. nih.gov Such models are invaluable for the rational design of new, more effective therapeutic agents based on the quinoxaline scaffold.

Advanced Research Methodologies Applied to 3 Pyrrolidin 1 Ylquinoxalin 2 Amine

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques are crucial for understanding the direct interaction between a ligand, such as 3-Pyrrolidin-1-ylquinoxalin-2-amine, and its biological target. These methods can define the binding affinity, kinetics, and structural details of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool in drug discovery, capable of providing atomic-level information about ligand-target interactions.

INPHARMA is an advanced NMR technique used to determine the relative orientation of two different ligands that competitively bind to the same biological target. By observing Nuclear Overhauser Effects (NOEs) between the two ligands, which arise from their close spatial proximity when bound to the receptor, a three-dimensional model of the pharmacophore can be constructed.

In a hypothetical application to this compound, this compound could be studied alongside a known reference ligand for a specific target protein. The observation of interligand NOEs would allow researchers to map the orientation of the pyrrolidinyl and quinoxalinyl moieties relative to the reference ligand within the binding site. This information is invaluable for understanding the key interactions that drive binding and for designing more potent derivatives.

Table 1: Hypothetical INPHARMA Data for this compound and a Reference Ligand

| Proton on this compound | Proton on Reference Ligand | Observed Interligand NOE Intensity | Inferred Proximity |

| H-2' (Pyrrolidine ring) | H-5 (Reference Aromatic Ring) | Strong | < 4 Å |

| H-4' (Pyrrolidine ring) | H-8 (Reference Aliphatic Chain) | Medium | < 5 Å |

| H-5 (Quinoxaline ring) | H-2 (Reference Aromatic Ring) | Weak | < 6 Å |

This table is illustrative and represents the type of data that would be generated in an INPHARMA experiment.

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are highly effective for studying ligand binding, including the investigation of allosteric mechanisms. These methods monitor the NMR signals of the ligand in the presence and absence of the target protein.

Should this compound be investigated for allosteric modulation of a target protein, these techniques could reveal whether it binds to a site distinct from the primary active site. By observing changes in the ligand's NMR signals upon the addition of a known active site binder, researchers can infer allosteric interactions. This is critical for developing drugs that modulate protein function without directly competing with the endogenous ligand.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. SPR provides quantitative data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

In the context of this compound, an SPR experiment would involve immobilizing its putative target protein on a sensor surface and then flowing a solution of the compound over it. The resulting sensorgram would provide precise measurements of its binding kinetics, offering a detailed picture of the interaction's dynamics.

Table 2: Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |

This table is illustrative and shows the type of kinetic and affinity data obtained from an SPR experiment.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (K_A), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govnih.gov These thermodynamic parameters provide a complete picture of the forces driving the ligand-target interaction. nih.gov

An ITC experiment with this compound would involve titrating the compound into a solution containing its target protein. The resulting heat changes would be measured to determine the thermodynamic signature of the binding event, revealing whether the interaction is enthalpy-driven, entropy-driven, or both. This information is crucial for lead optimization in drug discovery. nih.gov

Table 3: Hypothetical ITC Thermodynamic Data for this compound Binding

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Association Constant (K_A) | 5.0 x 10⁸ M⁻¹ |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (TΔS) | -2.3 kcal/mol |

This table is illustrative and demonstrates the thermodynamic profile that can be generated from an ITC experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov HTS assays are essential for identifying initial "hit" compounds from large chemical libraries. nih.gov

While this compound itself might be a product of such a screening campaign, derivatives of this compound could be synthesized and put through HTS to identify molecules with improved activity or properties. A typical HTS assay would be designed to measure the compound's effect on a target's function, such as enzymatic activity or receptor signaling. mdpi.com The use of robotics and sensitive detectors allows for the screening of thousands of compounds per day. nih.gov

Table 4: Hypothetical High-Throughput Screening Results for Analogs of this compound

| Compound ID | Target Inhibition (%) at 10 µM | Cytotoxicity (%) at 10 µM |

| Analog-001 | 85 | 5 |

| Analog-002 | 42 | 3 |

| Analog-003 | 91 | 25 |

| Analog-004 | 78 | 8 |

This table is illustrative of the data generated in a primary HTS campaign to identify promising analogs.

Fluorescence Polarization-Based Screening

Fluorescence polarization (FP) has been utilized as a key screening methodology in the study of this compound. This technique is particularly valuable for identifying and characterizing molecular interactions in a high-throughput format. In the context of the discovery of inhibitors for Beta-secretase (BACE1), a key enzyme implicated in Alzheimer's disease, a fragment-based biochemical screening approach was employed. pdbj.org

This screening of a diverse library of low-molecular-weight compounds led to the identification of novel nonpeptidic inhibitors, including this compound. pdbj.org The initial hits from the screen were subsequently confirmed using secondary assays, including surface plasmon resonance, to validate their binding activity. pdbj.org The functional keywords associated with the crystallographic data of this compound in complex with BACE1 explicitly include "fluorescence polarisation," indicating its role in the discovery or characterization process. pdbj.org

Protein Crystallography and X-ray Diffraction Studies

Protein crystallography, specifically through the technique of X-ray diffraction, has been pivotal in determining the three-dimensional structure of this compound when bound to its protein targets. This has provided invaluable insights into the molecular basis of its inhibitory activity.

The precise binding mode of this compound has been successfully elucidated through the determination of its co-crystal structures with multiple protein targets. These structural studies have been deposited in the Protein Data Bank (PDB), a worldwide repository for the three-dimensional structural data of large biological molecules.

One significant co-crystal structure is that of this compound (designated as ligand EV2 in the PDB) in complex with human Beta-secretase (BACE1). pdbj.org The structure was determined by X-ray diffraction to a resolution of 2.48 Å, providing a detailed view of the interactions between the inhibitor and the active site of the enzyme. pdbj.org This information is crucial for understanding the mechanism of inhibition and for guiding further structure-based drug design efforts.

Another example is the co-crystal structure of this compound with the human MutT homolog 1 (MTH1) enzyme, which is a potential target in cancer therapy. rcsb.org In this study, the structure was also determined by X-ray diffraction, revealing the binding mode of the fragment within the MTH1 active site. rcsb.org

While not a direct X-ray co-crystal structure, the binding mode of this compound with the Adenosine (B11128) A2A receptor has also been investigated using advanced NMR techniques (INPHARMA) in conjunction with molecular dynamics simulations, which were based on an existing X-ray structure of the receptor with a different ligand. researchgate.netresearchgate.net

The crystallographic data for the co-structures of this compound with BACE1 and MTH1 are summarized in the tables below.

Table 1: Crystallographic Data for this compound (EV2) in Complex with BACE1

| Parameter | Value |

| PDB ID | 3HW1 |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution (Å) | 2.48 |

| R-Value Free | 0.269 |

| R-Value Work | 0.222 |

| Space Group | P 21 21 21 |

| Stoichiometry | A3B |

| Biological Source | Homo sapiens |

Data sourced from the Protein Data Bank. pdbj.org

Table 2: Crystallographic Data for this compound (EV2) in Complex with MTH1

| Parameter | Value |

| PDB ID | 6EQ6 |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution (Å) | 1.80 |

| R-Value Free | 0.219 |

| R-Value Work | 0.177 |

| Space Group | P 21 21 21 |

| Stoichiometry | AB |

| Biological Source | Homo sapiens |

Data sourced from the Protein Data Bank. rcsb.org

Future Perspectives and Research Directions

Design of Next-Generation Quinoxaline-Based Ligands

The design and synthesis of novel derivatives are at the heart of medicinal chemistry. For 3-Pyrrolidin-1-ylquinoxalin-2-amine, the existing structure serves as a template for the creation of next-generation ligands with enhanced potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies on related quinoxaline (B1680401) derivatives have provided valuable insights. For instance, research on 2-amino-3-heteroaryl-quinoxalines has highlighted their potential as interleukin-8 receptor antagonists, suggesting that the 2-amino group is crucial for biological activity. nih.gov

Furthermore, a review of anticancer quinoxalines indicates that the nature of the substituent at the 3-position significantly influences the compound's efficacy. mdpi.com The presence of a secondary amine at this position has been shown to be beneficial for activity. mdpi.com This provides a strong rationale for exploring modifications on the pyrrolidine (B122466) ring of this compound. Introducing various substituents on the pyrrolidine ring could modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby fine-tuning its interaction with biological targets.

The synthesis of such next-generation ligands would likely involve nucleophilic substitution reactions, a common method for preparing 3-(pyrrolidin-1-yl)quinoxaline derivatives. johnshopkins.edu By systematically altering the substituents on both the quinoxaline and pyrrolidine rings, researchers can build a library of compounds for screening and further optimization.

Exploration of Novel Therapeutic Avenues

While the precise therapeutic applications of this compound are still under investigation, the broader class of quinoxaline derivatives has shown promise in a multitude of diseases. Their documented activities include anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.gov

The anticancer potential of quinoxalines is particularly noteworthy. They have been shown to act through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. nih.gov The structural similarity of this compound to known kinase inhibitors suggests that it could be a candidate for development as an anticancer agent. Further research should focus on screening this compound against a panel of cancer cell lines and identifying its specific molecular targets within cancer-related signaling pathways.

Beyond cancer, the discovery that related 2-amino-3-heteroaryl-quinoxalines can act as interleukin-8 (IL-8) receptor antagonists opens up possibilities in inflammatory diseases. nih.gov IL-8 is a key chemoattractant for neutrophils and is implicated in a range of inflammatory conditions. Therefore, investigating the anti-inflammatory properties of this compound and its derivatives is a promising research direction.

A recent study has also highlighted the potential of 3-(pyrrolidin-1-yl)quinoxaline derivatives as a new class of antimicrobial agents. johnshopkins.edu This warrants a thorough evaluation of this compound against a spectrum of bacterial and fungal pathogens, especially those that have developed resistance to existing drugs.

Integration of Multi-Omics Data in Target Identification

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of biological systems. The integration of these multi-omics datasets can be instrumental in identifying the specific cellular targets of this compound and understanding its mechanism of action.

For instance, by treating cells with the compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the signaling pathways that are perturbed. This can provide clues about the compound's primary targets. If the compound is found to have anticancer activity, comparing the multi-omics profiles of sensitive and resistant cancer cells can help in identifying biomarkers for patient stratification and predicting therapeutic response.

Furthermore, chemoproteomics, a technique that uses chemical probes to identify the protein targets of a small molecule directly in a complex biological sample, could be a powerful tool. By designing a probe based on the this compound scaffold, it would be possible to "fish out" its binding partners from cell lysates, thus providing direct evidence of its molecular targets.

Development of Advanced Computational Tools for Drug Discovery

Computational tools are indispensable in modern drug discovery, accelerating the process from hit identification to lead optimization. For this compound, a variety of computational approaches can be employed to guide its development.

Molecular docking studies can predict the binding mode of the compound to the active sites of potential protein targets, such as kinases or G-protein coupled receptors like the IL-8 receptor. This can help in understanding the structural basis of its activity and in designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound analogs. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of virtual compounds before their synthesis.

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target protein. This can help in assessing the stability of the drug-target complex and in identifying key interactions that contribute to binding.

By combining these computational approaches with experimental validation, the drug discovery process for this compound and its derivatives can be made more efficient and cost-effective.

Q & A

Basic: What are the standard synthetic routes for 3-Pyrrolidin-1-ylquinoxalin-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis of quinoxaline derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (a structurally similar compound) is synthesized by reacting 2,6-dichloroquinoxaline with 2,3-dimethylaniline under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Yield optimization can be achieved by adjusting reaction temperature (e.g., increasing from 50–55°C to 70–75°C reduces reaction time from 24 hours to 12 hours, improving yield from <30% to 80%) . Column chromatography with silica gel (eluent: ethyl acetate/hexane) is commonly used for purification.

Basic: How is the structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

Methodological Answer:

Structural confirmation relies on a combination of techniques:

- IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR resolves proton environments (e.g., pyrrolidine protons at δ 1.8–2.5 ppm and quinoxaline aromatic protons at δ 7.5–8.5 ppm).

- Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

For crystalline derivatives, X-ray crystallography (as used in related quinoxaline structures) provides unambiguous bond lengths and angles .

Advanced: How can INPHARMA NMR and molecular dynamics (MD) simulations resolve the binding pose of this compound in GPCRs like the A2A adenosine receptor?

Methodological Answer:

The INPHARMA (Interligand NOEs for Pharmacophore Mapping) method leverages transferred nuclear Overhauser effects (NOEs) between ligands in a receptor binding pocket. For this compound:

Receptor Preparation : Unmodified A2A adenosine receptor is reconstituted in lipid nanodiscs to mimic native membrane conditions.

NMR Data Collection : NOEs between the target ligand and a reference ligand (e.g., ZM-241,358) are measured.

MD Simulations : Generate ligand-receptor binding poses, which are back-calculated to predict NOE patterns.

Validation : Experimental and simulated NOEs are compared to refine the binding orientation. This approach confirmed the low-affinity binding pose of the compound in A2A adenosine receptor studies .

Advanced: How can computational docking studies predict the biological activity of this compound, and what are key validation steps?

Methodological Answer:

Ligand Preparation : Optimize the 3D structure of the compound using software like AutoDock Tools, ensuring correct protonation states.

Receptor Selection : Use high-resolution GPCR structures (e.g., PDB ID for A2A adenosine receptor) or homology models.

Docking Parameters : Apply Lamarckian genetic algorithms with grid boxes centered on known binding pockets.

Validation :

- Compare docking scores with experimental binding affinities.

- Validate poses using MD simulations (e.g., RMSD stability over 100 ns trajectories).

- Cross-check with mutagenesis data (e.g., key residues like His250 in A2A receptor). For antimicrobial activity, docking against bacterial enzyme targets (e.g., DNA gyrase) is common .

Advanced: How should researchers address contradictions in reported binding affinities or structural data for this compound?

Methodological Answer:

Discrepancies may arise from differences in experimental conditions (e.g., buffer pH, receptor modification). Mitigation strategies include:

Multi-Technique Validation : Combine NMR (for dynamic binding data), X-ray crystallography (for static structures), and isothermal titration calorimetry (ITC) for thermodynamic profiling.

Control Experiments : Use reference ligands (e.g., ZM-241,358 in A2A studies) to calibrate assays.

Meta-Analysis : Statistically assess variability across studies (e.g., via ANOVA for IC₅₀ values). For structural conflicts, re-refine crystallographic data with updated software (e.g., PHENIX) .

Basic: What are the key considerations in designing biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors with quinoxaline-binding motifs (e.g., adenosine receptors, kinase domains).

- Assay Types :

- GPCR Functional Assays : Use cAMP accumulation or calcium flux assays for A2A receptor ligands.

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks. For cytotoxicity, use MTT assays on HEK293 or HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.